1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide
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Overview
Description
1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide is a quinoline derivative with a complex structureThe molecular formula of this compound is C21H21IN2O, and it has a molecular weight of 444.316 g/mol .
Preparation Methods
The synthesis of 1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide involves several steps. One common synthetic route includes the reaction of quinoline derivatives with phenylacetamide under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives, which are important in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide can be compared with other similar quinoline derivatives, such as:
1-Ethyl-2-(2-phenylethenyl)quinolin-1-ium iodide: This compound has a similar structure but lacks the N-phenylacetamido group, which may result in different chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which can significantly alter their reactivity and biological activity.
Properties
Molecular Formula |
C21H21IN2O |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-[(E)-2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C21H21N2O.HI/c1-3-22-20(14-13-18-9-7-8-12-21(18)22)15-16-23(17(2)24)19-10-5-4-6-11-19;/h4-16H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LAVOWHBQXCDSEE-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/N(C3=CC=CC=C3)C(=O)C.[I-] |
Canonical SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.[I-] |
Origin of Product |
United States |
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